molecular formula C12H18N2O B8451249 4-methyl-N'-phenyl-pentanehydrazide

4-methyl-N'-phenyl-pentanehydrazide

Cat. No.: B8451249
M. Wt: 206.28 g/mol
InChI Key: YDYJHKKLEFIHST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methyl-N'-phenyl-pentanehydrazide (hypothetical IUPAC name based on evidence) is a hydrazide derivative featuring a pentane backbone substituted with a methyl group and an N'-phenyl hydrazide moiety. For instance, compounds like 3,3'-(p-tolylazanediyl)di(propanehydrazide) (compound 2 in ) and 4-methyl-N'-(phenyl(pyridin-2-yl)methylene)benzenesulfonohydrazide () share functional similarities, including hydrazide linkages and aromatic substitutions. These derivatives are synthesized via condensation reactions between hydrazides and carbonyl compounds, often yielding products with antioxidant, antimicrobial, and metal-chelating properties .

Properties

Molecular Formula

C12H18N2O

Molecular Weight

206.28 g/mol

IUPAC Name

4-methyl-N'-phenylpentanehydrazide

InChI

InChI=1S/C12H18N2O/c1-10(2)8-9-12(15)14-13-11-6-4-3-5-7-11/h3-7,10,13H,8-9H2,1-2H3,(H,14,15)

InChI Key

YDYJHKKLEFIHST-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCC(=O)NNC1=CC=CC=C1

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing groups (e.g., nitro in ) enhance stability but may reduce solubility.
  • Bulkier substituents (e.g., phenyl in ) improve antioxidant activity due to radical stabilization .
  • Dual hydrazide scaffolds (e.g., compound 2 ) exhibit higher crystallinity and intermolecular hydrogen bonding, as confirmed by X-ray analysis .
Antioxidant Activity
  • Compound 4 (2,2'-(3,3'-(p-tolylazanediyl)bis(propanoyl))bis(N-phenylhydrazine-1-carbothioamide)): Exhibits 95.69% DPPH scavenging at 100 µM, outperforming BHT (76.75%) .
  • N-Phenyl derivatives generally show higher activity than N-methyl analogs due to enhanced π-π interactions with free radicals .
  • Metal complexes (e.g., Co(II), Ni(II) with benzenesulfonohydrazides): Demonstrate synergistic antioxidant effects via redox-active metal centers .
Antimicrobial Activity
  • (Z)-4-Methyl-N'-(phenyl(pyridin-2-yl)methylene)benzenesulfonohydrazide: Shows moderate activity against E. coli and S. aureus (MIC: 32–64 µg/mL). Its Zn(II) complex exhibits enhanced efficacy, likely due to increased membrane permeability .
  • Thiosemicarbazide derivatives (e.g., compound 3 in ): Display broad-spectrum antifungal activity, attributed to sulfur-mediated disruption of microbial enzymes .
2.3 Physicochemical Properties
  • Solubility: Sulfonohydrazides with polar groups (e.g., methoxy in ) show improved aqueous solubility compared to hydrophobic analogs .
  • Thermal Stability: Melting points range from 163–232°C for benzenesulfonohydrazides, with higher values observed for crystalline derivatives (e.g., compound 5 in : m.p. 168–169°C) .

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